Guanylyl-(3',5')-cytidine is a significant biochemical compound classified as a dinucleotide, specifically a guanyl ribonucleotide. It comprises two nucleoside units: guanosine and cytidine, linked through a 3' to 5' phosphodiester bond. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways involving cyclic guanosine monophosphate.
Guanylyl-(3',5')-cytidine is naturally occurring in biological systems, primarily synthesized within cells as part of nucleotide metabolism. It can also be obtained through chemical synthesis in laboratory settings for research and therapeutic applications.
Guanylyl-(3',5')-cytidine can be synthesized using several methods, including:
The synthesis often requires precise control over reaction conditions such as pH, temperature, and ionic strength to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor the synthesis process and confirm the identity of the compound.
Guanylyl-(3',5')-cytidine features a unique molecular structure characterized by:
NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]1C[C@H](O)[C@@H](COP(O)(=O)OC2CC(OC2CO)N2C=CC(N)=NC2=O)O1InChI=1S/C19H25N8O10P/c20-10-6-12(22)16(25)14(8-10)30-19(28)29-18(27)17(26)15(7-9-21)13(24)11(23)5-4-15/h4-5,6,8-9,12-13,17,19H,7,20H2,1-3H3,(H2,21,22)(H2,24,25)(H2,26,27)(H2,28,29)/t12-,13-,17-,19-/m0/s1Guanylyl-(3',5')-cytidine participates in several biochemical reactions:
These reactions are vital for cellular signaling and metabolic processes. The kinetics of these reactions can be influenced by factors such as enzyme concentration and substrate availability.
Guanylyl-(3',5')-cytidine functions primarily as a signaling molecule within cells:
This mechanism is critical for mediating responses to hormones such as nitric oxide and natriuretic peptides, influencing processes like blood pressure regulation and smooth muscle relaxation.
Guanylyl-(3',5')-cytidine is utilized in various scientific fields:
This compound's diverse applications underscore its significance in both fundamental research and potential clinical applications.
Guanylyl-(3',5')-cytidine (GpC) is a heterodinucleotide with the molecular formula C₁₉H₂₅N₈O₁₂P, formed through a 3',5'-phosphodiester bond linking guanosine and cytidine ribonucleotides [1] [4]. Biochemically, it serves as a minimal RNA dinucleotide motif and a critical substrate for investigating RNase kinetics and specificity. RNase T1 and related enzymes cleave specifically at the 3'-end of guanylyl residues, making GpC an essential tool for characterizing ribonuclease substrate recognition and catalytic mechanisms [4].
In signal transduction, while GpC itself is not a direct signaling molecule, it belongs to the broader family of guanylyl-containing nucleotides that are precursors for cyclic GMP (cGMP) synthesis. cGMP functions as a ubiquitous second messenger regulating cardiovascular function, neural signaling, and phototransduction. Guanylyl cyclases (GCs) catalyze GTP conversion to cGMP, utilizing catalytic domains that are evolutionarily conserved across vertebrates and invertebrates [3] [5]. These enzymes require dimerization for activation, with catalytic sites formed at the dimer interface where two magnesium ions coordinate nucleoside triphosphate binding and cyclization [5] [7].
Table 1: Biochemical Characteristics of Guanylyl-(3',5')-cytidine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₅N₈O₁₂P | [1] |
| SMILES | NC₁=NC(=O)c₂ncn(C₃OC(CO)C(OP(=O)(O)OCC₄OC(C(O)C₄O)N₅C=CC(=N)NC₅=O)C₃O)c₂N₁ | [4] |
| Primary Biochemical Role | RNase substrate; RNA structural motif | [4] |
| Storage Conditions | Solid; -20°C | [4] |
| Cyclase Catalytic Mechanism | Two-metal-ion dependent (Mg²⁺/Mn²⁺) | [5] |
Guanyl ribonucleotides exhibit deep evolutionary conservation, though their synthesizing machinery—guanylyl cyclases (GCs)—display remarkable structural and functional divergence. In vertebrates, GCs exist in two primary forms: receptor-GCs (single transmembrane domain receptors) and soluble GCs (cytosolic heme-binding sensors activated by nitric oxide) [3]. Invertebrates lack heme-binding soluble GCs, while basal metazoans (e.g., cnidarians) possess only rudimentary GC forms. Fungi entirely lack class III GCs, but they reappear in Dictyostelids (social amoebae), where they display inverted catalytic domain arrangements (C1 and C2 swapped) compared to vertebrate enzymes [3].
Prokaryotes employ five distinct catalytic scaffolds for cyclic nucleotide synthesis, unrelated to eukaryotic class III cyclases. The discovery of functional GCs in bacteria (e.g., Synechocystis Cya2) challenged the paradigm that GCs are exclusive to eukaryotes. Cya2 exhibits >100-fold specificity for GTP over ATP, despite comparable substrate binding affinities (Kₘ(GTP) = 0.11–0.22 mM; Kₘ(ATP) = 0.05–0.10 mM). Specificity arises from post-binding catalytic turnover efficiency, governed by hydrogen bonding between Glu488 and the guanine base [7]. This indicates convergent evolution of GTP-specific cyclization in bacteria and eukaryotes.
Key Evolutionary Adaptations:
Dinucleotides like GpC serve as fundamental units of RNA architecture across life forms. However, their metabolic and regulatory contexts diverge significantly between prokaryotes and eukaryotes:
Self-Association Behavior: In aqueous solutions, GpC forms Watson-Crick dimers that stack into extended aggregates. This process is cation-dependent (Na⁺ > K⁺), suggesting phosphate-mediated stabilization rather than direct base-cation interactions [8]. At acidic pH (pH 4), cytidine protonation triggers alternative hydrogen bonding, potentially yielding parallel G-G/C-C⁺ paired structures or G-tetrads [8]. Such self-association is less prominent in eukaryotic systems, where dinucleotides are primarily embedded in larger RNA structures.
Cyclase Integration:
Eukaryotes: GC domains are embedded in multidomain proteins like receptor-GCs (ligand-regulated) or soluble GCs (NO-regulated). In insects, nitric oxide elevates cGMP levels via soluble GC sensitization by molecules like YC-1, revealing conserved allosteric regulation [6].
Catalytic Specificity Determinants:
| Organism | Specificity Residue 1 | Specificity Residue 2 | Regulatory Mechanism |
|---|---|---|---|
| Vertebrates (GC) | Glutamate (H-bond donor) | Cysteine/Serine | Heme/NO; peptide hormones |
| Synechocystis (Cya2) | Glu488 | Gly562 (steric role) | Dimerization |
| Dictyostelium (GC) | Glutamate | Serine/Cysteine | Heterotrimeric G-proteins |
Higher plants lack canonical class III GCs/ACs but express candidate nucleotidyl cyclases (CNCs) with atypical domain fusions. For example, Arabidopsis encodes >25 CNCs with functional catalytic centers identified computationally via conserved residues (e.g., catalytic aspartate/glutamate pairs) [10]. These enzymes likely link to plant-specific processes like pathogen defense or light signaling, contrasting with conserved cGMP pathways in metazoans.
Table 2: Distribution of Guanylyl Cyclase Types Across Organisms
| Organism Group | Soluble GC | Receptor GC | Unique Features | |
|---|---|---|---|---|
| Vertebrates | Heme-bound (NO-sensing) | Hormone-regulated | Canonical C1/C2 domain orientation | |
| Insects | Heme-independent | Absent | YC-1 sensitization conserved | [6] |
| Dictyostelids | Soluble (G-protein regulated) | Membrane-bound (dodecahelical) | Swapped C1/C2 domains | [3] |
| Cyanobacteria | Absent | Absent | Cya2 (homodimeric GTP-specific GC) | [7] |
| Higher Plants | Absent | Absent | Novel candidate CNCs | [10] |
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